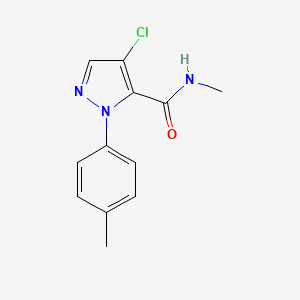
6-ヨードキノリン-2-アミン
概要
説明
6-Iodoquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an iodine atom at the sixth position and an amino group at the second position of the quinoline ring.
科学的研究の応用
6-Iodoquinolin-2-amine has a wide range of applications in scientific research:
作用機序
Target of Action
Quinolin-2(1h)-ones, a class of compounds to which 6-iodoquinolin-2-amine belongs, are known to be prevalent in natural products and pharmacologically useful compounds .
Biochemical Pathways
The compound’s synthesis involves a photocatalytic approach, suggesting that it might affect pathways related to light-mediated reactions .
Result of Action
Given its structural similarity to quinolin-2(1h)-ones, it might share some of their properties . Quinolin-2(1H)-ones are known to be prevalent in natural products and pharmacologically useful compounds , suggesting that 6-Iodoquinolin-2-amine might also have significant biological effects.
Action Environment
Given that its synthesis involves a photocatalytic approach , factors such as light exposure might play a role in its action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoquinolin-2-amine can be achieved through various methods. One common approach involves the iodination of quinolin-2-amine. This process typically uses iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions .
Another method involves the palladium-catalyzed aminocarbonylation of 6-iodoquinoline. This reaction uses carbon monoxide and amine nucleophiles to produce quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. The reaction conditions, such as carbon monoxide pressure and the choice of ligands, significantly influence the product distribution .
Industrial Production Methods
In an industrial setting, the production of 6-Iodoquinolin-2-amine may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial synthesis to minimize environmental impact .
化学反応の分析
Types of Reactions
6-Iodoquinolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the sixth position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group at the second position can undergo oxidation to form nitroso or nitro derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl and alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide (NaI) and potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of quinoline derivatives with various substituents at the sixth position.
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of hydroxylamine and other reduced products.
Coupling: Formation of biaryl and alkyne derivatives.
類似化合物との比較
6-Iodoquinolin-2-amine can be compared with other quinoline derivatives, such as:
Quinolin-2-amine: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
6-Bromoquinolin-2-amine: Contains a bromine atom instead of iodine, leading to variations in its chemical and biological properties.
6-Chloroquinolin-2-amine: Contains a chlorine atom, which affects its reactivity and interactions with biological targets.
The presence of the iodine atom in 6-Iodoquinolin-2-amine makes it unique, as iodine is a larger halogen with distinct electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .
特性
IUPAC Name |
6-iodoquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBZQDYTYGQTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2435368.png)





![1-(diphenylmethyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B2435379.png)
![ethyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2435380.png)

![3-{[(2-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2435383.png)
![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2435384.png)


![3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2435388.png)
